Bpoc-thr(tbu)-osu
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bpoc-thr(tbu)-osu involves the protection of the amino and hydroxyl groups of threonine. The tert-butyloxycarbonyl (Boc) group is used to protect the amino group, while the tert-butyl (tBu) group protects the hydroxyl group. The synthesis typically involves the following steps:
Protection of the amino group: Threonine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-threonine.
Protection of the hydroxyl group: The hydroxyl group of Boc-threonine is then protected by reacting it with tert-butyl chloride (tBuCl) in the presence of a base.
Formation of the final compound: The protected threonine is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Bpoc-thr(tbu)-osu undergoes several types of reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions where the Boc and tBu protecting groups are removed under acidic conditions.
Coupling reactions: It is commonly used in peptide coupling reactions where it reacts with other amino acids to form peptide bonds
Common Reagents and Conditions
Acidic conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and tBu protecting groups.
Coupling reagents: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used in coupling reactions to form peptide bonds
Major Products Formed
The major products formed from the reactions of this compound include peptides and oligopeptides, which are essential in various biological and chemical applications .
Scientific Research Applications
Bpoc-thr(tbu)-osu has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bpoc-thr(tbu)-osu involves the protection of the amino and hydroxyl groups of threonine, allowing for selective reactions during peptide synthesis. The Boc and tBu groups prevent unwanted side reactions, ensuring the formation of the desired peptide bonds. The compound acts as a building block in peptide synthesis, facilitating the formation of complex peptides and proteins .
Comparison with Similar Compounds
Bpoc-thr(tbu)-osu is unique compared to other similar compounds due to its specific protecting groups and its application in peptide synthesis. Similar compounds include:
Fmoc-thr(tbu)-osu: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Boc-thr(tbu)-osu: Similar to this compound but lacks the phenyl group, making it less bulky and potentially less selective in certain reactions .
This compound stands out due to its specific structure, which provides enhanced stability and selectivity in peptide synthesis .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O7/c1-18(35-27(2,3)4)24(25(33)37-30-22(31)16-17-23(30)32)29-26(34)36-28(5,6)21-14-12-20(13-15-21)19-10-8-7-9-11-19/h7-15,18,24H,16-17H2,1-6H3,(H,29,34)/t18-,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSETYDOAFGWCOY-KOSHJBKYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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